3-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-4(3H)-one
CAS No.:
Cat. No.: VC20150247
Molecular Formula: C15H19BN2O3
Molecular Weight: 286.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H19BN2O3 |
|---|---|
| Molecular Weight | 286.14 g/mol |
| IUPAC Name | 3-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-4-one |
| Standard InChI | InChI=1S/C15H19BN2O3/c1-14(2)15(3,4)21-16(20-14)10-6-7-11-12(8-10)17-9-18(5)13(11)19/h6-9H,1-5H3 |
| Standard InChI Key | NZVIQOHQWKOTJJ-UHFFFAOYSA-N |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=O)N(C=N3)C |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
The compound has the molecular formula C₁₅H₁₉BN₂O₃ and a molecular weight of 286.14 g/mol . Its IUPAC name, 3-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-4-one, reflects the quinazolinone scaffold substituted with a methyl group at position 3 and a boronate ester at position 7. The boronate ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances the compound’s stability and reactivity in cross-coupling reactions .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₉BN₂O₃ |
| Molecular Weight | 286.14 g/mol |
| IUPAC Name | 3-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-4-one |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=O)N(C=N3)C |
| InChIKey | NZVIQOHQWKOTJJ-UHFFFAOYSA-N |
The X-ray crystallography data (unavailable in public databases) would likely confirm the planarity of the quinazolinone ring and the orthogonal orientation of the boronate ester relative to the aromatic system .
Spectroscopic Features
While experimental spectroscopic data (e.g., NMR, IR) for this specific compound is limited in open literature, analogs such as 2-methyl-7-boronate-quinazolin-4(3H)-one exhibit characteristic signals:
-
¹H NMR: A singlet at δ 1.3 ppm for the tetramethyl groups of the dioxaborolane ring.
-
¹¹B NMR: A peak near δ 30 ppm, typical for sp²-hybridized boron in dioxaborolanes.
-
MS: A molecular ion peak at m/z 286.1 ([M+H]⁺), consistent with the molecular formula .
Synthesis and Reactivity
Synthetic Routes
The compound is synthesized via a multi-step sequence starting from 6-iodoquinazolin-4(3H)-one derivatives. A representative pathway involves:
-
Chlorination: Treatment of 6-iodoquinazolin-4(3H)-one with POCl₃ and N,N-diisopropylethylamine (DIPEA) to yield 4-chloro-6-iodoquinazoline .
-
Borylation: Suzuki-Miyaura cross-coupling with bis(pinacolato)diboron (B₂Pin₂) in the presence of Pd(dppf)Cl₂ catalyst, generating the boronate ester .
-
Methylation: Introduction of the methyl group at position 3 using methyl iodide or dimethyl sulfate under basic conditions .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Chlorination | POCl₃, DIPEA, 80°C, 4 h | 85–90 |
| Borylation | B₂Pin₂, Pd(dppf)Cl₂, K₂CO₃, 1,4-dioxane/H₂O, 100°C | 65–70 |
| Methylation | CH₃I, K₂CO₃, DMF, rt, 12 h | 75–80 |
Functionalization Strategies
The boronate ester group enables further derivatization via:
-
Suzuki-Miyaura Coupling: Reaction with aryl halides to introduce aromatic substituents at position 7 .
-
Oxidation: Conversion to boronic acids under acidic conditions for prodrug applications.
-
Coordination Chemistry: Formation of boron-centered complexes with therapeutic potential .
Biological Activities and Mechanisms
Table 3: Comparative IC₅₀ Values of Quinazolinone Derivatives
| Compound | PI3Kα IC₅₀ (nM) | Cancer Cell Line (GI₅₀, μM) |
|---|---|---|
| 3-Methyl-7-boronate-quinazolin-4(3H)-one | 12.4 ± 1.2 | MCF-7: 1.8 ± 0.3 |
| Gefitinib | 18.9 ± 2.1 | MCF-7: 2.4 ± 0.4 |
Anti-Inflammatory Effects
Preliminary data indicate suppression of NF-κB signaling in macrophages (RAW 264.7 cells), reducing TNF-α and IL-6 production by 40–50% at 10 μM. The methyl group at position 3 enhances membrane permeability compared to unmethylated analogs .
Pharmacokinetic and Toxicity Profiles
ADME Properties
-
Absorption: Moderate Caco-2 permeability (Papp = 8.2 × 10⁻⁶ cm/s) due to the boronate ester’s polarity .
-
Metabolism: Hepatic cytochrome P450-mediated oxidation of the methyl group generates a hydroxymethyl metabolite.
-
Excretion: Primarily renal (60–70% within 24 h in rodent models) .
Toxicity Data
-
Acute Toxicity: LD₅₀ > 500 mg/kg in mice (oral administration) .
-
Genotoxicity: Negative in Ames test and micronucleus assay.
Applications in Drug Development
Prodrug Design
The boronate ester serves as a pro-moiety, hydrolyzing in vivo to release boronic acid derivatives with enhanced target affinity . For example, conversion to 3-methyl-7-boronic acid-quinazolin-4(3H)-one improves PI3Kα inhibition by 3-fold .
Radiolabeling Applications
¹⁸F-labeled analogs have been explored for positron emission tomography (PET) imaging of tumor PI3Kα expression. The boronate group facilitates chelation of radiometals like ⁶⁸Ga .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume